HIV-1 Integrase Inhibition: 2.1-Fold Lower Potency Than Laurolistine in the Same Study
In a direct within-study head-to-head comparison using the same HIV-1 integrase inhibition assay, hernandonine (IC50 = 16.3 µM) was 2.1-fold less potent than laurolistine (IC50 = 7.7 µM) but 1.1-fold more potent than 7-oxohernangerine (IC50 = 18.2 µM) and 1.3-fold more potent than lindechunine A (IC50 = 21.1 µM) [1][2]. This rank-order potency profile, derived from a single experimental series, establishes hernandonine as an intermediate-potency HIV-1 integrase inhibitor within the oxoaporphine subclass.
| Evidence Dimension | HIV-1 integrase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 16.3 µM |
| Comparator Or Baseline | Laurolistine: IC50 = 7.7 µM; 7-oxohernangerine: IC50 = 18.2 µM; Lindechunine A: IC50 = 21.1 µM |
| Quantified Difference | 2.1-fold less potent than laurolistine; 1.1-fold more potent than 7-oxohernangerine |
| Conditions | In vitro HIV-1 integrase inhibition assay; compounds isolated from Lindera chunii roots |
Why This Matters
For antiviral screening programs, this quantitative ranking enables informed selection: laurolistine offers superior potency, but hernandonine may be preferred when intermediate potency with a distinct polypharmacology profile (antiviral plus anticancer) is desirable.
- [1] Zhang CF, Nakamura N, Tewtrakul S, Hattori M, Sun QS, Wang ZT, Fujiwara T. Sesquiterpenes and alkaloids from Lindera chunii and their inhibitory activities against HIV-1 integrase. Chem Pharm Bull. 2002;50(9):1195-1200. doi:10.1248/cpb.50.1195 View Source
- [2] Zhang CF, Nakamura N, Tewtrakul S, Hattori M, Sun QS, Wang ZT, Fujiwara T. Sesquiterpenes and Alkaloids from Lindera chunii and Their Inhibitory Activities against HIV-1 Integrase. Chem Pharm Bull. 2002;50:1195-1200. View Source
